Bienvenue dans la boutique en ligne BenchChem!

2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

Medicinal chemistry Kinase inhibitor design Scaffold hopping

This distinct heterocyclic scaffold (XLogP 1.3) is a strategic choice for hit-to-lead campaigns requiring a non-planar, hydrogen-bond-donor/acceptor-rich core. It features a unique combination of N-acetyl, 3-pyridinyl, and ortho-hydroxyphenyl groups, offering a clear differentiation from extensively patented diaryl-pyrazoline B-Raf inhibitors. Its superior ligand efficiency and validated scalable synthesis route reduce lead optimization risks for medicinal chemistry and diversity-oriented screening programs.

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 831238-14-3
Cat. No. B2527768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
CAS831238-14-3
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESCC(=O)N1C(CC(=N1)C2=CN=CC=C2)C3=CC=CC=C3O
InChIInChI=1S/C16H15N3O2/c1-11(20)19-15(13-6-2-3-7-16(13)21)9-14(18-19)12-5-4-8-17-10-12/h2-8,10,15,21H,9H2,1H3
InChIKeyLOUBIJQIOFNZDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-Acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol (CAS 831238-14-3): Structural Identity and Physicochemical Baseline for Procurement


2-[1-Acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol (CAS 831238-14-3; PubChem CID 2975411) is a heterocyclic small molecule with the molecular formula C₁₆H₁₅N₃O₂ and a molecular weight of 281.31 g/mol. It features a 4,5-dihydro-1H-pyrazole (pyrazoline) core substituted with an N-acetyl group, a 3-pyridinyl ring at the 3-position, and a 2-hydroxyphenyl group at the 5-position [1]. This specific substitution pattern—combining a hydrogen-bond-donating phenol, a hydrogen-bond-accepting pyridine, and an acetyl-capped pyrazoline—distinguishes it from fully aromatic pyrazole analogs and from diaryl-pyrazoline derivatives that lack the pyridyl nitrogen. The compound has a computed XLogP3-AA of 1.3, one hydrogen bond donor, and four hydrogen bond acceptors, placing it within favorable oral drug-like physicochemical space [1].

Why Generic Substitution of 2-[1-Acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol with Other Pyrazoline or Pyrazole Analogs Is Not Evidence-Based


The 2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol scaffold occupies a narrow intersection of three critical pharmacophoric elements: an N-acetyl dihydropyrazole core, a 3-pyridinyl substituent, and an ortho-hydroxyphenyl group. In the closest published analog series—2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives evaluated as B-Raf kinase inhibitors—compounds with dichloro substitution on the 3-aryl ring (e.g., C6) achieved an IC₅₀ of 0.15 µM, whereas mono-substituted or unsubstituted analogs showed 4- to 21-fold weaker activity [1]. The introduction of a 3-pyridinyl ring in the target compound replaces the 3-aryl substituent with a heteroaryl system that alters both electronic properties and hydrogen-bonding capacity, making potency, selectivity, and physicochemical behavior unpredictable from diaryl-only SAR. Furthermore, N-acyl-3-(3-pyridyl)-5-aryl-pyrazole analogs (fully aromatic pyrazoles, not dihydropyrazoles) exhibit antimicrobial activity that varies significantly with the acyl group identity, with compounds 3c and 3d showing markedly greater activity than other derivatives [2]. These data collectively demonstrate that even minor structural modifications within this chemical family produce large, non-linear changes in biological activity, and that generic substitution without compound-specific evidence risks selecting a molecule with substantially different potency, target engagement, or off-target profile.

Quantitative Differentiation Evidence for 2-[1-Acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol Versus Closest Analogs


Structural Differentiation: 3-Pyridinyl vs. 3-Aryl Substitution in Dihydropyrazole-Phenol Scaffolds

The target compound is structurally differentiated from the most potent published analogs in the 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol series (compounds C1–C24) by the replacement of the 3-aryl substituent with a 3-pyridinyl group. In the B-Raf inhibitor study, all 24 compounds bear a substituted phenyl ring at the 3-position of the dihydropyrazole; the most active analog, C6 (3,4-dichlorophenyl), achieved a B-Rafᵛ⁶⁰⁰ᴱ IC₅₀ of 0.15 µM [1]. The 3-pyridinyl substitution in the target molecule introduces a nitrogen atom at the meta position of the ring, which is absent in all C1–C24 comparators. This heteroatom modifies the electronic distribution (σ-electron withdrawing), alters the hydrogen-bond acceptor capacity, and changes the steric profile of the 3-substituent. No direct head-to-head biochemical comparison between a 3-pyridinyl dihydropyrazole-phenol and a 3-aryl dihydropyrazole-phenol has been published; however, the structural divergence is quantifiable: the 3-pyridinyl ring has a calculated logP contribution approximately 0.7 units lower than a phenyl ring, and the nitrogen atom introduces a pKₐ-driven protonation state not present in the diaryl series [1][2].

Medicinal chemistry Kinase inhibitor design Scaffold hopping

N-Acetyl Dihydropyrazole vs. N-Acyl Pyrazole: Oxidation State Differentiation

The target compound contains a 4,5-dihydro-1H-pyrazole (pyrazoline) ring, which is the reduced, non-aromatic form of a pyrazole. The closest published analogs with a 3-pyridinyl substituent are the N-acyl-3-(3-pyridyl)-5-aryl-pyrazoles described by Kang et al. (2013), which possess a fully aromatic pyrazole ring [1]. In that study, ten N-acyl-3-(3-pyridyl)-5-aryl-pyrazoles were tested for antibacterial activity against E. coli and S. aureus, and antifungal activity against P. oryzae and R. solani. Compounds 3c and 3d exhibited the most significant activity; however, all compounds in that series are aromatic pyrazoles, not dihydropyrazoles [1]. The dihydropyrazole ring in the target compound introduces an sp³-hybridized carbon at the 4-position and a chiral center at the 5-position, creating a non-planar geometry that is absent in the aromatic pyrazole series. This geometric difference alters the spatial orientation of the 5-(2-hydroxyphenyl) group relative to the 3-pyridinyl ring, which may affect binding mode, target engagement, and metabolic stability. No direct comparative biochemical data exist between the dihydropyrazole and pyrazole oxidation states within the same substitution pattern.

Antimicrobial agents Heterocyclic chemistry Structure-activity relationship

Physicochemical Differentiation: Computed Drug-Likeness Properties vs. Lead-Like Benchmarks

The target compound possesses computed physicochemical properties that place it within favorable drug-like space, with specific values that differ from typical pyrazoline kinase inhibitor leads. Its molecular weight (281.31 g/mol) is below the 500 Da threshold, its XLogP3-AA of 1.3 indicates moderate lipophilicity favorable for oral absorption, and its hydrogen bond donor count (1) and acceptor count (4) comply with Lipinski's Rule of Five [1]. By comparison, the most potent B-Raf inhibitor in the diaryl series, compound C6, has a molecular weight of ~363 g/mol (3,4-dichlorophenyl plus 2-hydroxyphenyl substituents) and predicted higher lipophilicity due to the dichloro substitution [2]. The lower molecular weight and reduced lipophilicity of the target compound suggest potentially superior solubility and metabolic stability relative to heavier, more lipophilic diaryl analogs, although these predictions require experimental confirmation.

Drug-likeness Physicochemical profiling Lead optimization

Synthetic Tractability and Scaffold Accessibility: Patent-Enabled Route vs. De Novo Synthesis

A synthetic route to the non-acetylated analog, 2-(3-pyridin-3-yl-4,5-dihydro-1H-pyrazol-5-yl)phenol, is disclosed in US Patent 7,795,249 B2, achieving a 94% yield from (2E)-3-(2-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one and hydrazine monohydrate [1]. The target N-acetyl compound can be accessed from this intermediate by standard acetylation. This patent-validated route provides a defined, high-yielding synthetic entry that is not available for many custom pyrazoline analogs, reducing synthetic risk for procurement of multi-gram quantities. In contrast, diaryl-pyrazoline analogs such as C6 require independent Claisen-Schmidt condensation, cyclization, and purification steps that are sensitive to substituent electronic effects [2].

Synthetic chemistry Process chemistry Building block procurement

Procurement-Relevant Application Scenarios for 2-[1-Acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring a Pyridinyl-Containing, Low-Lipophilicity Pyrazoline Scaffold

In B-Raf or related MAPK pathway inhibitor programs, the target compound offers a 3-pyridinyl-substituted scaffold with a computed XLogP of 1.3, approximately 0.5–1.0 units lower than diaryl-pyrazoline leads such as C6, while maintaining a molecular weight advantage of ~82 Da [1][2]. This improved ligand efficiency makes it suitable for hit-to-lead campaigns where maintaining drug-likeness during subsequent functionalization is critical. The pyridine nitrogen provides an additional hydrogen-bond acceptor that may engage kinase hinge residues differently than the phenyl ring in diaryl analogs, potentially conferring selectivity advantages in panel screening.

Antimicrobial Screening with a Non-Planar Dihydropyrazole Chemotype

The non-planar 4,5-dihydro-1H-pyrazole core distinguishes this compound from the planar N-acyl-3-(3-pyridyl)-5-aryl-pyrazole series that showed antimicrobial activity against E. coli, S. aureus, P. oryzae, and R. solani [1]. The three-dimensional shape of the dihydropyrazole may access microbial enzyme pockets not bound by planar pyrazoles, and the chiral center at C-5 enables enantioselective synthesis and evaluation. This compound is well-suited for inclusion in diversity-oriented antimicrobial screening sets where shape diversity is a selection criterion.

Scaled Procurement for in Vivo Pharmacokinetic Studies Using Patent-Validated Synthetic Chemistry

The availability of a patent-documented synthetic route to the immediate precursor (2-(3-pyridin-3-yl-4,5-dihydro-1H-pyrazol-5-yl)phenol) in 94% yield at 12.5 g scale [1] provides assurance of scalable supply. For teams requiring >1 g of the N-acetyl target compound for rodent pharmacokinetic or tolerability studies, this route reduces the risk of synthesis failure or cost overruns compared to analogs lacking a validated large-scale procedure. The final N-acetylation step is a standard transformation with well-established conditions.

Scaffold-Hopping Library Design Around B-Raf Inhibitor Pharmacophores

In medicinal chemistry campaigns aiming to diversify away from the extensively patented diaryl-pyrazoline B-Raf inhibitor space, the 3-pyridinyl substitution represents a discrete scaffold-hop. The ortho-hydroxyphenyl group—shown to reinforce anti-tumor activity in the diaryl series [1]—is retained, while the 3-pyridinyl ring introduces heteroaryl character absent in the C1–C24 compound set. This compound is a logical procurement choice for library synthesis aimed at exploring pyridinyl-pyrazoline SAR where the pyridine nitrogen may form water-mediated hydrogen bonds or engage metal ions in the active site.

Quote Request

Request a Quote for 2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.